Home > Products > Screening Compounds P76130 > 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one
1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one - 1040671-46-2

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one

Catalog Number: EVT-3537134
CAS Number: 1040671-46-2
Molecular Formula: C24H23FN4OS
Molecular Weight: 434.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(6-morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a)

  • Compound Description: This compound served as a virtual screening hit compound and was the basis for designing and synthesizing a series of novel imidazo[2,1-b]thiazole derivatives. [] It exhibited a 3.76% inhibitory rate against VEGFR2 at 20 μM. []
  • Relevance: This compound shares the core 6-phenylimidazo[2,1-b]thiazole scaffold with 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one. [] The primary difference lies in the replacement of the piperazine-propanone moiety with a morpholinopyridine-acetamide group.

2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)

  • Compound Description: This compound demonstrated potential as a VEGFR2 inhibitor and exhibited cytotoxicity against the MDA-MB-231 cancer cell line (IC50 = 1.4 μM). [] This compound showed higher potency against MDA-MB-231 compared to sorafenib (IC50 = 5.2 μM). []
  • Relevance: While this compound shares the imidazo[2,1-b]thiazole core with 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one, the phenyl ring directly attached to the imidazothiazole is substituted with a 4-chlorophenyl group in this analogue. [] Additionally, the piperazine moiety is linked to a pyridin-3-yl acetamide group instead of the 2-fluorophenyl-propanone substituent found in the target compound. []

(E)-3-(6-(4-fluorophenyl)-2,3-bis(4-methoxyphenyl)imidazo[2,1-b]thiazol-5-yl)-1-(pyridin-2-yl)prop-2-en-1-one (11x)

  • Compound Description: This chalcone conjugate, incorporating the imidazo[2,1-b]thiazole scaffold, exhibited potent antiproliferative activity against various human cancer cell lines with IC50 values ranging from 0.64 to 1.44 μM. [] Mechanistic studies suggest that it inhibits microtubule assembly, induces G2/M cell cycle arrest, and triggers apoptosis in A549 lung cancer cells. []

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

  • Compound Description: This compound, characterized by X-ray crystallography, highlights the structural features of substituted imidazo[2,1-b][1,3]thiazole derivatives. []
  • Relevance: This compound shares the imidazo[2,1-b][1,3]thiazole core structure with 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one. [] The presence of a 4-bromophenyl group instead of a phenyl group at the 6-position of the imidazothiazole ring, and the extended substitution at the 3-position with a complex acetamide derivative, differentiate it from the target compound. []

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (1)

  • Compound Description: This ghrelin receptor inverse agonist is metabolized in the liver to form glutathione conjugates, indicating its bioactivation to reactive species. []
  • Relevance: This compound shares the imidazo[2,1-b]thiazol-6-yl)ethanone moiety with 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one. [] The absence of a phenyl group at the 6-position of the imidazothiazole and the presence of a 2,7-diazaspiro[3.5]nonane linked to a chlorotriazolylbenzyl group instead of the 4-(2-fluorophenyl)piperazin-1-ylpropan-1-one portion in the target compound are the major structural differences. []

1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (2)

  • Relevance: This compound shares a significant structural resemblance to 1-{2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (1), with the addition of a methyl group at the 2-position of the imidazo[2,1-b]thiazole ring. [] Compared to 1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one, the key difference lies in the substitution pattern on the imidazothiazole, the absence of a phenyl group at the 6-position, and the replacement of the piperazine-propanone moiety with the 2,7-diazaspiro[3.5]nonane-chlorotriazolylbenzyl group. []

2-[2-chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (3)

  • Compound Description: This analogue was designed to address the bioactivation liability observed in compounds 1 and 2. [] Replacing the thiazole ring with a 1,2,4-thiadiazole group successfully abrogated bioactivation while retaining the desired pharmacological properties. []

Properties

CAS Number

1040671-46-2

Product Name

1-(4-(2-Fluorophenyl)piperazin-1-yl)-3-(6-phenylimidazo[2,1-b]thiazol-3-yl)propan-1-one

IUPAC Name

1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)propan-1-one

Molecular Formula

C24H23FN4OS

Molecular Weight

434.5 g/mol

InChI

InChI=1S/C24H23FN4OS/c25-20-8-4-5-9-22(20)27-12-14-28(15-13-27)23(30)11-10-19-17-31-24-26-21(16-29(19)24)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2

InChI Key

KVSXKJZEKPFNQI-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC4=NC(=CN34)C5=CC=CC=C5

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=CSC4=NC(=CN34)C5=CC=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.